molecular formula C20H23N B14549409 N,N-Dimethyl-4-(3-phenylhexa-1,5-dien-1-yl)aniline CAS No. 62056-01-3

N,N-Dimethyl-4-(3-phenylhexa-1,5-dien-1-yl)aniline

Cat. No.: B14549409
CAS No.: 62056-01-3
M. Wt: 277.4 g/mol
InChI Key: LRYPVCAJHGJFKU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(3-phenylhexa-1,5-dien-1-yl)aniline is an organic compound known for its complex structure and diverse applications. It features a tertiary amine group and a conjugated diene system, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(3-phenylhexa-1,5-dien-1-yl)aniline typically involves the reaction of aniline derivatives with appropriate dienes under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the conjugated diene system .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(3-phenylhexa-1,5-dien-1-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-4-(3-phenylhexa-1,5-dien-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(3-phenylhexa-1,5-dien-1-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated diene system allows it to participate in electron transfer processes, while the tertiary amine group can form hydrogen bonds and ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Lacks the conjugated diene system, making it less reactive in certain types of reactions.

    4-Phenylbutadiene: Does not contain the tertiary amine group, limiting its biological activity.

    N,N-Dimethyl-4-phenylaniline: Similar structure but lacks the extended conjugation, affecting its electronic properties.

Uniqueness

N,N-Dimethyl-4-(3-phenylhexa-1,5-dien-1-yl)aniline is unique due to its combination of a tertiary amine group and a conjugated diene system, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62056-01-3

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

IUPAC Name

N,N-dimethyl-4-(3-phenylhexa-1,5-dienyl)aniline

InChI

InChI=1S/C20H23N/c1-4-8-18(19-9-6-5-7-10-19)14-11-17-12-15-20(16-13-17)21(2)3/h4-7,9-16,18H,1,8H2,2-3H3

InChI Key

LRYPVCAJHGJFKU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(CC=C)C2=CC=CC=C2

Origin of Product

United States

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